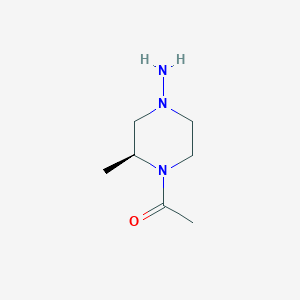
(S)-1-acetyl-4-amino-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-acetyl-4-amino-2-methylpiperazine is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(S)-1-acetyl-4-amino-2-methylpiperazine serves as a versatile scaffold in drug design, particularly in the development of psychoactive and therapeutic agents. The piperazine ring is known for its ability to enhance the bioactivity of compounds due to its ability to mimic natural neurotransmitter structures.
Table 1: Structural Features and Modifications
| Modification | Description | Potential Activity |
|---|---|---|
| Acetyl group | Enhances lipophilicity | Improved blood-brain barrier penetration |
| Amino group | Increases hydrogen bonding | Enhanced receptor binding affinity |
| Methyl group | Provides steric hindrance | Selectivity towards specific receptors |
Pharmacological Applications
Research indicates that this compound derivatives exhibit various pharmacological activities, including:
- Antidepressant Effects : Compounds derived from this scaffold have been evaluated for their affinity towards serotonin receptors, showing promise in treating mood disorders .
- Anticancer Properties : Recent studies have investigated the cytotoxic effects of piperazine derivatives against different cancer cell lines, demonstrating potential as anticancer agents through apoptosis induction .
Case Study: Antidepressant Activity
A study conducted on various piperazine derivatives, including this compound, revealed significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A). The compound exhibited Ki values comparable to established antidepressants, suggesting its potential as a therapeutic agent for depression .
The biological activity of this compound has been linked to its interaction with multiple biological targets:
Table 2: Biological Activities and Mechanisms
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Modulation of neurotransmitter systems |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving multi-step reactions that yield high-purity products suitable for further modification.
Case Study: Synthesis Optimization
Research has focused on optimizing synthetic routes to enhance yield and reduce by-products. For instance, a recent patent outlines a method that significantly improves the efficiency of producing piperazine derivatives while maintaining high chemical purity .
Análisis De Reacciones Químicas
1.1. Acetylation and Protection Strategies
The acetyl group in piperazine derivatives is typically introduced via:
-
N-Acetylation : Reaction of 4-amino-2-methylpiperazine with acetylating agents (e.g., acetic anhydride, acetyl chloride) in polar aprotic solvents (DMF, THF) under basic conditions (e.g., DIEA, pyridine) .
-
Enantioselective Synthesis : Chiral organocatalysts (e.g., quinoline derivatives) or transition-metal catalysts (e.g., Pd with chiral ligands) enable stereoselective formation of the (S)-configuration, as seen in related piperidine systems .
Example Protocol (adapted from ):
text1. Dissolve 4-amino-2-methylpiperazine (1 eq) in DMF. 2. Add acetic anhydride (1.2 eq) and DIEA (2 eq) at 0°C. 3. Stir at room temperature for 12 h. 4. Quench with H2O, extract with EtOAc, and purify via column chromatography. Yield: 85–92% (racemic); enantioselective variants require chiral auxiliaries [1][7].
2.1. Amino Group Reactivity
The 4-amino group participates in:
-
Reductive Amination : Forms secondary amines with aldehydes/ketones using NaBH4 or Pd-catalyzed hydrogenation .
-
Acylation : Reacts with sulfonyl chlorides or anhydrides to yield sulfonamides or ureas (e.g., triphosgene for urea formation) .
-
Buchwald–Hartwig Coupling : Pd-catalyzed C–N bond formation with aryl halides (e.g., aryl bromides) using ligands like XPhos .
2.2. Acetyl Group Modifications
-
Hydrolysis : Acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleave the acetyl group, regenerating the free amine .
-
Cross-Coupling : The acetylated nitrogen can direct regioselective functionalization (e.g., Suzuki couplings at adjacent carbons) .
3.1. Chiral Resolution and Catalysis
-
Organocatalysis : Quinoline-based catalysts induce enantioselectivity in cyclization steps (dr up to 3:1 for trans-isomers) .
-
Dynamic Kinetic Resolution : Acid-mediated equilibration (e.g., TFA in DMSO) favors thermodynamically stable cis- or trans-products .
Case Study (from ):
Intramolecular aza-Michael reactions using TBAF or Cs2CO3 yield trans-piperidines (dr 90:10). Analogous conditions may apply to piperazines.
4.1. Bioactive Derivatives
(S)-1-Acetyl-4-amino-2-methylpiperazine serves as a precursor for:
-
5-HT Receptor Modulators : Piperazine-acetylcoumarin hybrids (Ki < 1 nM for 5-HT1A) .
-
FABP4 Inhibitors : Urea derivatives (IC50 ~3 µM) for metabolic disorders .
Table 1: Representative Reaction Conditions and Yields
Table 2: Comparative Reactivity of Piperazine Derivatives
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[(2S)-4-amino-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H15N3O/c1-6-5-9(8)3-4-10(6)7(2)11/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
Clave InChI |
RRUPMPMPZSOLSI-LURJTMIESA-N |
SMILES isomérico |
C[C@H]1CN(CCN1C(=O)C)N |
SMILES canónico |
CC1CN(CCN1C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















